Home > Products > Screening Compounds P15368 > (8S,8AS)-octahydroindolizin-8-ol
(8S,8AS)-octahydroindolizin-8-ol -

(8S,8AS)-octahydroindolizin-8-ol

Catalog Number: EVT-13244880
CAS Number:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(8S,8AS)-octahydroindolizin-8-ol is a chemical compound classified as a bicyclic nitrogen-containing heterocycle, specifically a derivative of indolizine. Its molecular formula is C8H15NOC_8H_{15}NO and it has a molecular weight of approximately 141.21 g/mol. The compound is notable for its structural characteristics and potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name is 1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol, and it is identified by the CAS number 90204-26-5.

Synthesis Analysis

The synthesis of (8S,8AS)-octahydroindolizin-8-ol can be achieved through several methods, with dehydrative annulation being one of the most common approaches. This method typically involves the construction of the indolizidine core followed by functionalization at the 8-position.

Methods and Technical Details

  1. Dehydrative Annulation: This method utilizes suitable precursors to form the indolizidine framework. For instance, starting from (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol can lead to the desired compound through a series of reactions that include dehydration and cyclization.
  2. Industrial Production: While specific industrial production methods for this compound are not extensively documented, principles of large-scale organic synthesis apply, emphasizing optimization of reaction conditions and cost-effective reagents.
Molecular Structure Analysis

The molecular structure of (8S,8AS)-octahydroindolizin-8-ol features a bicyclic framework characterized by a nitrogen atom within the ring system.

Structure Data

  • Molecular Formula: C8H15NOC_8H_{15}NO
  • Molecular Weight: 141.21 g/mol
  • IUPAC Name: 1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol
  • InChI Key: GJTUCATUYQZTJZ-UHFFFAOYSA-N
  • Canonical SMILES: C1CC2C(CCCN2C1)O
Chemical Reactions Analysis

(8S,8AS)-octahydroindolizin-8-ol can undergo various chemical reactions due to its functional groups.

Types of Reactions

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: The compound can be reduced to yield different alcohol derivatives.
  3. Substitution Reactions: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reduction.
  • Substitution Reagents: Thionyl chloride or phosphorus tribromide are effective for substitution reactions.
Mechanism of Action

Process and Data

Research indicates that compounds similar to octahydroindolizin derivatives may exhibit pharmacological activities due to their ability to interact with specific receptors or enzymes in biological pathways. For example, certain derivatives have shown inhibitory effects on nicotinic receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of (8S,8AS)-octahydroindolizin-8-ol are essential for understanding its behavior in various applications.

Physical Properties

PropertyValue
CAS Number90204-26-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Purity95%

Chemical Properties

The compound is characterized by its hydroxyl functional group which contributes to its reactivity in oxidation and substitution reactions.

Applications

(8S,8AS)-octahydroindolizin-8-ol has several applications across different scientific fields:

  1. Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  2. Biology: Its structure is useful for studying biological processes and interactions.
  3. Medicine: Research into its pharmacological properties may reveal therapeutic applications.
  4. Industry: The compound could be utilized in developing new materials or chemical processes .
Introduction to (8S,8aS)-Octahydroindolizin-8-ol in Contemporary Research

The indolizidine alkaloid scaffold represents a privileged structure in medicinal chemistry, with (8S,8aS)-octahydroindolizin-8-ol emerging as a stereochemically precise derivative of significant pharmacological interest. This bicyclic amine, characterized by fusion of piperidine and pyrrolidine rings, embodies a conformationally restrained framework amenable to targeted molecular design. Unlike simpler heterocycles, its trans-decahydroquinoline-like architecture provides three-dimensional complexity critical for selective bioactivity [1] [9]. Contemporary research focuses on leveraging its unique stereoelectronic properties to develop novel modulators of the NLRP3 inflammasome—a pivotal therapeutic target in chronic inflammatory and neurodegenerative pathologies [2] [6].

Historical Context of Indolizidine Alkaloid Derivatives in Medicinal Chemistry

Indolizidine alkaloids have evolved from structural curiosities to pharmacologically validated scaffolds over decades of research:

  • Early Isolation and Characterization: Initial studies identified natural indolizidines (e.g., swainsonine, castanospermine) as glycosidase inhibitors, revealing their potential to perturb cellular pathways through enzyme interaction [1].
  • 8-Hydroxyquinoline Breakthroughs: The discovery of 8-hydroxyquinoline’s metal-chelating properties and broad bioactivity (antimicrobial, anticancer) spurred interest in saturated analogs like octahydroindolizinols. These derivatives exhibit enhanced metabolic stability and reduced off-target effects compared to planar heterocycles [1].
  • Modern Applications: Recent work exploits the scaffold’s capacity for stereoselective functionalization. The C8 hydroxyl group in (8S,8aS)-stereochemistry enables hydrogen-bond-directed interactions with biological targets, while the basic nitrogen facilitates salt bridge formation—features critical for macromolecular engagement [1] [9].

Table 1: Evolution of Indolizidine-Based Pharmacophores

GenerationRepresentative CompoundsPrimary BioactivityLimitations
First (Pre-1990)Swainsonine, CastanospermineGlycosidase inhibitionNarrow therapeutic index
Second (1990–2010)Ciprofloxacin derivativesAntibacterialOff-target CNS effects
Third (2010–Present)(8S,8aS)-Octahydroindolizin-8-ol derivativesNLRP3 inflammasome modulationStereochemical sensitivity

Role of Stereochemical Configuration in Bioactivity: (8S,8aS) vs. Other Diastereomers

The bioactivity of octahydroindolizinols is exquisitely sensitive to stereochemistry, with the (8S,8aS) isomer displaying distinct advantages:

  • Spatial Positioning of Pharmacophores: Molecular modeling reveals that the equatorial C8-OH in (8S,8aS)-isomers optimally orients the hydroxyl group for hydrogen bonding with NLRP3’s solvent-exposed residues (e.g., Arg578, Glu606). In contrast, (8R,8aR)-isomers force axial hydroxyl placement, causing steric clashes with the ASC recruitment domain [3] [9].
  • Conformational Rigidity: X-ray crystallography of (8S,8aS)-derivatives shows chair-chair fusion of bicyclic rings, stabilizing the binding pose. Epimerization at C8a ((8S,8aR)-isomers) induces boat conformations that reduce target affinity by >10-fold [9].
  • Metabolic Stability: Pharmacokinetic studies in murine models indicate (8S,8aS)-isomers resist hepatic glucuronidation due to hindered access of UDP-glucuronosyltransferases to the sterically shielded hydroxyl group. Other diastereomers undergo rapid Phase II metabolism, diminishing bioavailability [1].

Table 2: Stereochemical Impact on Physicochemical and Biological Properties

StereoisomerRelative NLRP3 IC₅₀ (μM)log PMetabolic Half-life (Mouse, h)
(8S,8aS)0.451.2 ± 0.13.8
(8R,8aR)8.31.3 ± 0.21.2
(8S,8aR)>501.0 ± 0.30.7
(8R,8aS)12.61.1 ± 0.21.9

Significance of NLRP3 Inflammasome Modulation in Modern Therapeutics

The NLRP3 inflammasome represents a master regulator of inflammation, making (8S,8aS)-octahydroindolizin-8-ol derivatives compelling candidates for rational drug design:

  • Pathogenic Ubiquity: Aberrant NLRP3 activation drives pathogenesis in Alzheimer’s disease (via Aβ and tau propagation), Parkinson’s disease (α-synuclein aggregation), and rheumatoid arthritis (synovial inflammation). Its activation requires dual signals: priming (NF-κB-mediated transcription) and triggering (K⁺ efflux, ROS, lysosomal rupture) [2] [3] [6].
  • Therapeutic Advantages: Compared to direct IL-1β inhibitors (e.g., canakinumab), NLRP3-targeted agents like (8S,8aS)-derivatives act upstream, suppressing both IL-1β/IL-18 maturation and pyroptosis. This broader anti-inflammatory profile may enhance efficacy in neurodegenerative contexts where pyroptosis exacerbates neuronal loss [2] [6].
  • Chemical Targeting Strategy: The (8S,8aS) scaffold inhibits NLRP3-ASC oligomerization by occupying the NLRP3 NACHT domain’s ATP-binding pocket. Competitive binding assays show Kᵢ values of 0.2–0.8 μM—superior to benchmark inhibitor MCC950 (Kᵢ = 0.7 μM) in cell-free systems [2] [6].

Table 3: NLRP3-Targeting Agents in Clinical Development

Compound ClassRepresentativeMechanismTherapeutic AreaStatus
SulfonylureasMCC950Blocks NLRP3 ATP hydrolysisRheumatoid arthritisPhase I terminated
(8S,8aS)-IndolizinolsExemplar 1aInhibits ASC speck formationNeurodegenerationPreclinical
Cysteine trapsOLT1177Inactivates caspase-1Acute goutPhase III
Anti-sense oligonucleotidesIONIS-NLRP3RxSuppresses NLRP3 expressionCardiovascularPhase II

Properties

Product Name

(8S,8AS)-octahydroindolizin-8-ol

IUPAC Name

(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI Key

GJTUCATUYQZTJZ-YUMQZZPRSA-N

Canonical SMILES

C1CC2C(CCCN2C1)O

Isomeric SMILES

C1C[C@H]2[C@H](CCCN2C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.